molecular formula C15H16BrNO5 B8270014 N-Boc-beta-alanine-beta-4'-bromophenyl-N-carboxyanhydride CAS No. 886362-54-5

N-Boc-beta-alanine-beta-4'-bromophenyl-N-carboxyanhydride

Cat. No.: B8270014
CAS No.: 886362-54-5
M. Wt: 370.19 g/mol
InChI Key: ZQUSGUSNRXGGEI-UHFFFAOYSA-N
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Description

N-Boc-beta-alanine-beta-4'-bromophenyl-N-carboxyanhydride is a synthetic organic compound that belongs to the class of oxazinane derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and an oxazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate typically involves the reaction of tert-butyl 4-hydroxy-2,6-dioxo-1,3-oxazinane-3-carboxylate with 4-bromophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as crystallization and recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-beta-alanine-beta-4'-bromophenyl-N-carboxyanhydride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The oxazinane ring can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives of the original compound.

    Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

    Reduction Reactions: Products include reduced derivatives with modified oxazinane rings.

Scientific Research Applications

N-Boc-beta-alanine-beta-4'-bromophenyl-N-carboxyanhydride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Material Science: The compound is used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.

    4-tert-Butylbenzyl bromide: This compound is used in organic synthesis and has similar reactivity patterns due to the presence of the tert-butyl group and bromine atom.

Uniqueness

N-Boc-beta-alanine-beta-4'-bromophenyl-N-carboxyanhydride is unique due to the presence of the oxazinane ring, which imparts specific chemical and physical properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials with desired characteristics.

Properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO5/c1-15(2,3)22-14(20)17-11(8-12(18)21-13(17)19)9-4-6-10(16)7-5-9/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUSGUSNRXGGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661493
Record name tert-Butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-54-5
Record name 1,1-Dimethylethyl 4-(4-bromophenyl)dihydro-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(4-bromophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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